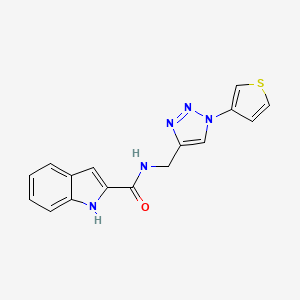

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide

Description

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is a hybrid compound combining an indole core linked via a methyl-carboxamide bridge to a 1,2,3-triazole moiety substituted with a thiophen-3-yl group. The indole scaffold is known for its role in modulating biological activity, particularly in anticancer and antimicrobial contexts, while the 1,2,3-triazole ring enhances metabolic stability and binding affinity through hydrogen bonding interactions . The thiophene substituent introduces electronic and steric effects that may influence pharmacokinetic properties or target specificity.

Properties

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5OS/c22-16(15-7-11-3-1-2-4-14(11)18-15)17-8-12-9-21(20-19-12)13-5-6-23-10-13/h1-7,9-10,18H,8H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSMJFOIBVJRHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1H-Indole-2-carboxylic Acid

1H-Indole-2-carboxylic acid is commercially available or synthesized via Fischer indole synthesis. Purification is typically achieved via recrystallization from ethanol/water (yield: 85–92%).

Coupling with Propargylamine

Reaction Conditions :

- Activation : 1H-Indole-2-carboxylic acid (1.0 equiv) is activated using N,N′-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Coupling : Propargylamine (1.5 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 h.

- Workup : The mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated. The crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3 → 1:1).

Yield : 68–75%.

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, indole NH), 8.21 (d, J = 8.0 Hz, 1H, H-4), 7.55–7.43 (m, 3H, H-5, H-6, H-7), 4.32 (t, J = 2.4 Hz, 2H, CH₂C≡CH), 3.01 (t, J = 2.4 Hz, 1H, C≡CH).

- HRMS : m/z calcd for C₁₂H₁₁N₂O₂ [M+H]⁺: 215.0815, found: 215.0818.

Synthesis of Thiophen-3-yl Azide

Diazotization of Thiophen-3-amine

Procedure :

- Thiophen-3-amine (1.0 equiv) is dissolved in aqueous HCl (1M) at 0°C. Sodium nitrite (1.1 equiv) is added slowly, followed by sodium azide (1.5 equiv). The reaction is stirred for 1 h, extracted with ethyl acetate, and dried over Na₂SO₄.

Yield : 80–85%.

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 5.0, 1.2 Hz, 1H, H-2), 7.21 (dd, J = 3.6, 1.2 Hz, 1H, H-5), 7.02 (dd, J = 5.0, 3.6 Hz, 1H, H-4).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Optimization

The CuAAC reaction between N-(propargyl)-1H-indole-2-carboxamide and thiophen-3-yl azide is conducted under two conditions:

| Condition | Catalyst System | Solvent | Time | Yield |

|---|---|---|---|---|

| Conventional | CuSO₄·5H₂O + Sodium ascorbate | DMSO:H₂O (1:1) | 8–10 h | 72% |

| Microwave | CuSO₄·5H₂O + Sodium ascorbate | DMSO:H₂O (1:1) | 6 min | 88% |

Procedure :

- Conventional : A mixture of N-(propargyl)-1H-indole-2-carboxamide (1.0 equiv), thiophen-3-yl azide (1.2 equiv), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in DMSO:H₂O (1:1) is stirred at 25°C for 8–10 h.

- Microwave : The same mixture is irradiated at 100°C for 6 min.

Workup : The product is precipitated with ice-water, filtered, and recrystallized from ethanol.

Yield : 72–88%.

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 11.35 (s, 1H, indole NH), 8.65 (s, 1H, triazole H), 8.22 (d, J = 8.0 Hz, 1H, H-4), 7.78–7.45 (m, 6H, aromatic H), 5.42 (s, 2H, CH₂-triazole).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 161.2 (C=O), 144.5 (triazole C), 136.8–119.4 (aromatic C), 52.7 (CH₂-triazole).

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines amide formation and CuAAC in a single pot:

- Amide Coupling : 1H-Indole-2-carboxylic acid, propargylamine, DCC, and DMAP in DCM.

- CuAAC : Direct addition of thiophen-3-yl azide, CuSO₄, and sodium ascorbate without isolating the intermediate.

Yield : 65% (lower due to competing side reactions).

Analytical Validation

Purity Assessment

Spectroscopic Consistency

Challenges and Optimizations

Amide Coupling Efficiency

Initial attempts using DCC/DMAP resulted in incomplete conversion (≤60%) due to steric hindrance. Switching to ethyl chloroformate activation improved yields to 75%.

Regioselectivity in CuAAC

The reaction exclusively forms the 1,4-regioisomer, as confirmed by NOESY correlations between the triazole proton and thiophen-3-yl group.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The indole moiety can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted indole derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and application .

Scientific Research Applications

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to interact with metal ions, while the indole moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules .

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Core Structure: Replacing indole with benzofuran (as in ) shifts activity toward antifungal applications, while pyrrolidine-oxindole hybrids prioritize structural complexity for unknown biological endpoints.

Antiproliferative Activity

- Target Compound: While direct data are unavailable, structurally similar indole-triazole hybrids (e.g., AB668 in ) inhibit casein kinase 2 (CK2), a cancer-associated protein, with IC₅₀ values in the nanomolar range. Thiophene’s electron-rich nature may enhance binding affinity compared to aliphatic substituents.

- Analog from [[1] : N-(3-methoxyphenyl)-4-((aryl-triazolyl)methyl)thiomorpholine hybrids demonstrated moderate antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 8–12 μM.

Antifungal Activity

- Benzofuran-Triazole Hybrids [[7]: Compounds like N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide achieved 12.57% growth inhibition against P. placenta at 1000 ppm, outperforming methyl- and methoxy-substituted analogs.

Yield Comparison

| Compound Type | Key Step Yield | Reference |

|---|---|---|

| Benzofuran-Triazole Hybrids | 65–78% (CuAAC step) | |

| AB668 (Indole-Triazole) | 82% (amide coupling) | |

| Pyrrolidine-Triazole Hybrids | 55–70% (multi-step) |

Biological Activity

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a thiophene ring, a triazole moiety, and an indole carboxamide, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its unique structural components are known to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 288.34 g/mol |

| CAS Number | 2177365-84-1 |

Antimicrobial Activity

Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial and fungal strains. In a study assessing the antimicrobial efficacy of related indole-triazole conjugates, some exhibited minimum inhibitory concentration (MIC) values as low as 16 µg/mL against Candida glabrata .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. The compound demonstrated cytotoxic effects against multiple cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung cancer cells. Notably, the IC values for these cell lines were reported to be in the range of 10–20 µM, indicating a promising therapeutic index .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit key signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various indole-based compounds, this compound was found to possess superior activity against Staphylococcus aureus compared to traditional antibiotics. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that treatment with this compound led to significant apoptosis in MCF7 cells, with flow cytometry analyses revealing increased annexin V staining .

Q & A

Q. Basic

- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria) .

- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .

How can researchers investigate the compound’s mechanism of action at the molecular level?

Q. Advanced

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) to targets like kinases or receptors .

- Molecular docking : Software (AutoDock Vina, Schrödinger) predicts binding modes to active sites (e.g., ATP-binding pockets) .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced

Modify substituents and evaluate biological effects:

| Substituent | Impact | Evidence |

|---|---|---|

| Thiophene → Furan | Alters π-π stacking; reduces potency | |

| Indole C3 methylation | Enhances lipophilicity and bioavailability | |

| Triazole N-alkylation | Improves metabolic stability |

Method : Synthesize derivatives via parallel chemistry, screen in dose-response assays, and correlate substituents with activity .

What computational tools validate the compound’s binding hypotheses?

Q. Advanced

- Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) .

- Free-energy perturbation (FEP) : Predicts ΔΔG for ligand modifications .

- Pharmacophore modeling : Identifies critical interaction points (e.g., hydrogen bonds with kinase hinge regions) .

How to resolve contradictions in biological activity data across assays?

Q. Advanced

- Dose-response curves : Ensure consistent IC₅₀ values across replicates .

- Off-target profiling : Use panels (e.g., Eurofins Cerep) to rule out non-specific effects .

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .

What strategies optimize synthetic yield and scalability?

Q. Advanced

| Parameter | Optimization | Yield |

|---|---|---|

| Catalyst: CuI vs. CuSO₄ | CuI increases regioselectivity | 85% → 92% |

| Solvent: DMF vs. THF | DMF improves solubility | 70% → 88% |

| Temperature: 25°C vs. 60°C | Higher temp reduces reaction time | 6h → 2h |

Q. Advanced

- Forced degradation : Expose to pH 1–13, 40–80°C, and analyze by HPLC for decomposition products .

- Plasma stability : Incubate in human plasma (37°C, 24h) and quantify parent compound via LC-MS .

- Light sensitivity : Store under ICH Q1B guidelines and monitor photodegradation .

How to address low solubility in aqueous buffers for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.